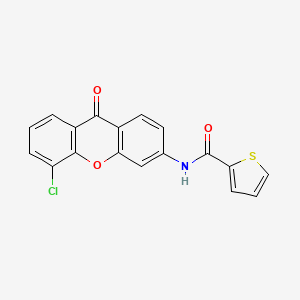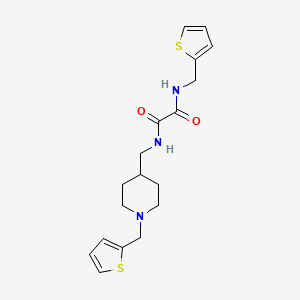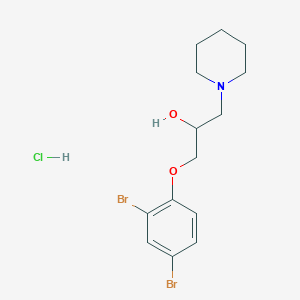
4-(Octyloxy)phenyl 4-(undecyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Liquid Crystalline Behavior and Device Applications
4-(Octyloxy)phenyl 4-(undecyloxy)benzoate and related compounds exhibit fascinating liquid crystalline behaviors with potential applications in various devices. Research on optically active, calamitic liquid crystals, including compounds with similar structural features, has shown the occurrence of complex mesophases such as blue phases and chiral smectic phases. These phases have significant implications for advanced optical devices due to their unique electro-optical properties, including ferroelectric switching behavior. The synthesis and characterization of these compounds involve detailed studies using polarizing microscopy, differential scanning calorimetry, and X-ray diffraction, among other techniques, providing insights into their structure-property correlations (Veerabhadraswamy et al., 2015).
Polymerization and Network Formation
The compound and its analogs have been explored for their potential in forming ordered, crosslinked films through polymerization. Studies have shown that liquid crystalline monomers, including those with structural similarities to 4-(Octyloxy)phenyl 4-(undecyloxy)benzoate, can undergo polymerization to form nematic liquid crystal polymer networks. These networks exhibit ordered structures and could be crucial for developing new materials with tailored mechanical and thermal properties (Andersson et al., 1996).
Impact on Mesophase Stability and Thermotropic Behavior
The substituent effects on the thermal stability of smectic phases in para-phenylene systems, incorporating ester linkages, provide valuable information on how variations in molecular structure can influence liquid crystalline properties. Research in this area helps in understanding the delicate balance between molecular interactions and the resulting mesophase behavior, which is crucial for the design of materials with specific thermal and optical characteristics (Takenaka et al., 1990).
Advanced Materials Synthesis
The synthesis of well-defined aromatic polyamides and block copolymers, including phenyl 4-(4-octyloxybenzylamino)benzoate, demonstrates the potential for creating materials with precise molecular architectures. This research contributes to the development of polymers with controlled properties, suitable for a variety of applications ranging from advanced composites to high-performance fibers (Yokozawa et al., 2002).
Novel Mesomorphic Properties and Applications
The study of mesomorphic properties of homologous series and the synthesis of ferroelectric liquid crystalline polymers reveal the potential of 4-(Octyloxy)phenyl 4-(undecyloxy)benzoate and related compounds in advanced applications. These include displays, sensors, and actuators, where the unique properties of liquid crystals can be harnessed for innovative technologies (Masuda et al., 1991).
Eigenschaften
IUPAC Name |
(4-octoxyphenyl) 4-undecoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O4/c1-3-5-7-9-11-12-13-15-17-26-34-29-20-18-28(19-21-29)32(33)36-31-24-22-30(23-25-31)35-27-16-14-10-8-6-4-2/h18-25H,3-17,26-27H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCLGNVREPOYRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Octyloxy)phenyl 4-(undecyloxy)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-phenoxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2936679.png)

![5-benzyl-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2936682.png)
![4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2936685.png)
![2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2936687.png)
![N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2936688.png)
![(E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936692.png)


![N-cyclopentyl-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2936695.png)
![N-(4-fluorophenyl)-N-(4-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2936696.png)
![Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate](/img/structure/B2936698.png)